2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone
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Overview
Description
2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone is a synthetic compound that belongs to the family of cyclohexanone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone typically involves the reaction of benzylamine with cyclohexanone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone involves its interaction with specific molecular targets and pathways. It is known to modulate AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation. This modulation can lead to various biological effects, making it a compound of interest in neuroscience research.
Comparison with Similar Compounds
Similar Compounds
2-((Benzylamino)methyl)cyclohexan-1-one: A similar compound with slight structural differences.
2-{[Benzyl(methyl)amino]methyl}cyclohexanone: Another related compound with similar properties.
Uniqueness
Properties
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)17/h2-4,7-8,14H,5-6,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWKYJAWOSNIAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.